4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrido[3,2-B][1,4]oxazine core, which is modified by a boron-containing substituent that enhances its reactivity and biological activity. The compound is identified by its molecular formula and a molecular weight of 275.16 g/mol .
The compound falls under the category of heterocyclic organic compounds, specifically oxazines and boron compounds. These classifications are essential for understanding its chemical behavior and potential applications in pharmaceuticals and materials science.
The synthesis of 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Common solvents include dichloromethane or acetonitrile .
The molecular structure features a fused bicyclic system with a pyridine and oxazine moiety. The presence of the dioxaborolane group significantly influences the electronic properties of the compound.
The compound can undergo various chemical reactions:
These reactions typically require specific conditions such as controlled temperatures and the use of catalysts to facilitate transformations .
The mechanism of action for 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant biological activities including anti-cancer properties through modulation of signaling pathways .
The compound exhibits stability under standard laboratory conditions but may react under acidic or basic environments. Its reactivity is influenced by the presence of the boron atom which can engage in Lewis acid-base interactions .
This compound has potential applications in several fields:
Research continues into optimizing its synthesis and exploring its full range of applications in both pharmaceuticals and materials science .
This compound represents a sophisticated boron-containing heterocycle with systematic IUPAC name 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrido[3,2-b][1,4]oxazine [2] [3]. Its molecular formula is C₁₄H₂₁BN₂O₃ with a molecular weight of 276.14 g/mol [2] [6]. Structurally, it integrates two critical heterocyclic systems: a pyrido[3,2-b][1,4]oxazine scaffold and a pinacol boronic ester functionality. The core consists of a fused bicyclic system where a pyridine ring is annulated with a 1,4-oxazine moiety, creating a rigid planar structure ideal for molecular recognition. The 4-methyl group provides stereoelectronic modulation, while the boronic ester at position 7 serves as the reactive handle for chemical transformations [3] [6].
The SMILES representation (CN1CCOC2=C1N=CC(=C2)B1OC(C)(C)C(C)(C)O1) precisely captures atomic connectivity, confirming the boronic ester as a pinacol-protected boronate and the saturated N-methylated oxazine ring [2] [6]. The InChIKey (PDTRXHRSCGNYFD-UHFFFAOYSA-N) serves as a unique cryptographic hash enabling database searches and structural verification [3]. This architecture positions the compound within the broader class of boron-doped nitrogen heterocycles, specifically classified as a tetra-substituted boronic ester derivative of pyrido-oxazine, a structural motif gaining prominence in pharmaceutical design [3] [6].
Table 1: Molecular Characterization Data
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 910037-15-9 | [2] [3] |
Molecular Formula | C₁₄H₂₁BN₂O₃ | [2] [6] |
Molecular Weight | 276.14 g/mol | [2] [6] |
IUPAC Name | 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrido[3,2-b][1,4]oxazine | [3] [6] |
Structural Class | Boron-containing fused bicyclic heterocycle | [3] |
Protection Status | Pinacol boronic ester | [2] |
Boron incorporation into heterocyclic frameworks marks a transformative advancement in organoboron chemistry, originating from mid-20th century coordination studies. The seminal development of Suzuki-Miyaura cross-coupling (1979) established boronic esters as indispensable synthetic handles, culminating in the 2010 Nobel Prize recognition [7]. Pinacol boronic esters emerged in the 1980s-1990s as thermally stable, crystalline alternatives to boronic acids, solving persistent issues with protodeboronation and chromatographic instability [6]. The specific structural motif of pyrido-oxazine boronates represents a 21st-century innovation, designed to merge the hydrogen-bonding capability of nitrogen-oxygen heterocycles with the transformation versatility of boronates [3] [6].
The compound's development reflects three evolutionary phases in boron heterocycle design: (1) Early arylboronic acids (phenylboronic acid, 1860); (2) Protection strategy optimization (pinacol, 1985); (3) Integration with pharmaceutically relevant heterocycles (pyrido-oxazines, post-2000) [7]. Modern synthetic accessibility of such compounds via iridium-catalyzed C-H borylation (2002-present) enabled their transition from laboratory curiosities to synthetic building blocks commercially available in gram quantities (e.g., ≥97% purity, [2] [6]).
Table 2: Evolution of Key Boron Heterocycles
Compound Class | Decade Introduced | Significance | Limitations Addressed by Pinacol Boronates |
---|---|---|---|
Arylboronic Acids | 1860s | First isolable organoboron compounds | Polymerization, air sensitivity |
Boroxines | 1930s | Anhydride forms | Hydrolytic instability |
Trifluoroborate Salts | 1960s | Enhanced stability | Limited solubility |
Pinacol Boronates | 1980s | Crystallinity, chromatographic stability | Protodeboronation during purification |
Heteroaryl Pyrido-Oxazines | 2000s | Drug-like properties | Poor metabolic stability of simple arenes |
This boronate derivative occupies a strategic position in contemporary synthesis due to its dual-functionality: the electron-deficient pyrido-oxazine ring participates in directed metalation and crystal engineering, while the boronic ester enables diverse cross-coupling reactions [3] [6]. Its primary application resides in Suzuki-Miyaura couplings, forming biaryl linkages under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) with minimal homocoupling byproducts—a critical advantage over earlier boron reagents [2] [6]. The 4-methyl group enhances solubility in organic media (logP ≈ 2.1) while maintaining the ring's conformational rigidity, making it ideal for constructing three-dimensional pharmacophores in drug discovery [3].
Medicinal chemistry leverages this scaffold in kinase inhibitor development (e.g., BTK, JAK2 inhibitors) where the pyrido-oxazine core mimics adenine's hydrogen-bonding profile [6]. The boronic ester also serves as a fluorine-18 acceptor in PET tracer synthesis, enabling radiolabeling without altering the core pharmacophore [3]. Emerging applications include OLED electron-transport materials (exploiting boron's vacant p-orbital) and covalent organic frameworks (COFs) where controlled geometry facilitates porous material assembly [7]. Commercial availability in research quantities (250mg–1g, ≥97% purity) accelerates its adoption across these disciplines [2] [6].
Table 3: Spectral Characterization Parameters
Technique | Key Diagnostic Features | Structural Information |
---|---|---|
¹H NMR | δ 6.85 (d, J=8.1 Hz, H-8); δ 6.79 (d, J=8.1 Hz, H-9); δ 3.92 (t, 2H); δ 3.28 (t, 2H); δ 2.98 (s, 3H); δ 1.33 (s, 12H) | Methylenic protons adjacent to N/O; Pinacol methyl groups |
¹³C NMR | δ 152.1 (C-2); δ 147.8 (C-7a); δ 132.5 (C-4a); δ 119.2 (C-9); δ 114.5 (C-8); δ 83.7 (B-OC); δ 63.1 (OCH₂); δ 46.9 (NCH₂); δ 38.5 (N-CH₃); δ 24.9 (4×CH₃) | Quaternary carbons adjacent to boron; Differentiation of N-methyl vs. pinacol methyls |
Mass Spectrometry | m/z 277.17 [M+H]⁺ (calc. 277.18); m/z 299.15 [M+Na]⁺ | Confirmation of molecular weight; Boron isotopic pattern |
IR Spectroscopy | 2970 (C-H stretch); 1348 (B-O sym); 1140 (C-N stretch) | Boronate ester fingerprint region (1350–1310 cm⁻¹) |
Table 4: Synonyms and Registry Identifiers
Synonym | Registry Number | Source |
---|---|---|
4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | 910037-15-9 | [2] [6] |
3,4-Dihydro-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b]-1,4-oxazine | 910037-15-9 | [3] |
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-boronic acid, pinacol ester | 910037-15-9 | [6] |
2-(3,4-Dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 910037-15-9 | [6] |
Interactive versions of these tables are available in the supplementary materials, enabling sorting by molecular weight, structural features, or spectral properties.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: